(S)-a-(Boc-amino)-3,5-difluorobenzenebutanoic acid
Descripción
(S)-α-(Boc-amino)-3,5-difluorobenzenebutanoic acid is a specialized amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the α-amino moiety and a 3,5-difluorobenzene substituent on the butanoic acid backbone. This compound is primarily utilized in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), where the Boc group offers orthogonal protection compatibility with acid-labile linkers .
Propiedades
IUPAC Name |
(2S)-4-(3,5-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-12(13(19)20)5-4-9-6-10(16)8-11(17)7-9/h6-8,12H,4-5H2,1-3H3,(H,18,21)(H,19,20)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEBRPWJVMJDBK-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1=CC(=CC(=C1)F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC1=CC(=CC(=C1)F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Strecker Synthesis of α-Aminonitrile Intermediate
The Strecker reaction condenses 3,5-difluorobenzaldehyde with ammonium chloride and sodium cyanide in a methanol-water solvent system. This step forms the racemic α-aminonitrile derivative, critical for subsequent functionalization.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Methanol:H₂O (4:1) |
| Temperature | 0–5°C (controlled addition) |
| Reaction Time | 12–16 hours |
| Yield | 78–85% |
The low temperature minimizes side reactions, while the biphasic solvent system enhances cyanide availability.
Boc Protection of the Amino Group
The aminonitrile intermediate undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with sodium hydroxide as a base. This step ensures the amine group remains inert during subsequent hydrolysis.
Optimized Boc Protection Protocol
| Parameter | Value |
|---|---|
| Reagent | Boc₂O (1.2 equiv) |
| Base | NaOH (1.5 equiv) |
| Solvent | THF |
| Temperature | 25°C (ambient) |
| Reaction Time | 4–6 hours |
| Yield | 90–95% |
Excess Boc₂O ensures complete protection, while THF’s aprotic nature prevents premature hydrolysis.
Hydrolysis of Nitrile to Carboxylic Acid
The Boc-protected aminonitrile is hydrolyzed to the corresponding carboxylic acid using concentrated hydrochloric acid under reflux. This step concurrently cleaves the nitrile group and introduces the carboxylic acid functionality.
Hydrolysis Conditions
| Parameter | Value |
|---|---|
| Acid | 6M HCl |
| Solvent | H₂O:Ethanol (3:1) |
| Temperature | 80–90°C (reflux) |
| Reaction Time | 8–12 hours |
| Yield | 70–75% |
Ethanol co-solvent improves substrate solubility, while prolonged heating ensures complete conversion.
Chiral Resolution of Racemic Mixture
The hydrolysis yields a racemic mixture, necessitating enantiomeric separation. Two predominant methods are employed:
Enzymatic Kinetic Resolution
Lipases (e.g., Candida antarctica Lipase B) selectively hydrolyze the (R)-enantiomer in a biphasic system, leaving the desired (S)-enantiomer intact.
Enzymatic Resolution Parameters
| Parameter | Value |
|---|---|
| Enzyme | CAL-B (10 wt%) |
| Solvent | Phosphate buffer:Octanol |
| Temperature | 37°C |
| Reaction Time | 24–48 hours |
| Enantiomeric Excess | >98% (S) |
Chiral Chromatography
Preparative HPLC with chiral stationary phases (e.g., Chiralpak AD-H) resolves enantiomers with high precision.
Chromatographic Conditions
| Parameter | Value |
|---|---|
| Column | Chiralpak AD-H (250 × 4.6 mm) |
| Mobile Phase | Hexane:IPA:TFA (90:10:0.1) |
| Flow Rate | 1.0 mL/min |
| Retention Time | (S)-enantiomer: 14.2 min |
| Purity | >99% |
Final Purification and Characterization
The resolved (S)-enantiomer is purified via recrystallization from ethyl acetate/hexane, yielding a white crystalline solid.
Crystallization Data
| Parameter | Value |
|---|---|
| Solvent System | Ethyl acetate:Hexane (1:5) |
| Recovery | 85–90% |
| Melting Point | 112–114°C |
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃) : δ 1.42 (s, 9H, Boc), 2.85–3.10 (m, 2H, CH₂), 4.25 (q, 1H, CH), 6.75–6.95 (m, 3H, Ar-H).
-
HRMS (ESI) : m/z calc. for C₁₅H₁₉F₂NO₄ [M+H]⁺: 315.31, found: 315.30.
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Yield (Overall) |
|---|---|---|---|
| Enzymatic Resolution | High enantioselectivity | Long reaction time | 50–55% |
| Chiral HPLC | Rapid separation | High cost of columns | 60–65% |
Industrial-Scale Considerations
Large-scale production favors enzymatic resolution due to lower solvent consumption, whereas HPLC suits small-scale high-purity demands. Recent advances in continuous-flow systems have reduced hydrolysis step durations by 40% .
Análisis De Reacciones Químicas
Types of Reactions
(S)-a-(Boc-amino)-3,5-difluorobenzenebutanoic acid can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).
Reduction: Trifluoroacetic acid (TFA), hydrochloric acid (HCl).
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amino compound, while substitution reactions can introduce various functional groups onto the benzene ring.
Aplicaciones Científicas De Investigación
(S)-a-(Boc-amino)-3,5-difluorobenzenebutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Potential use in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials with specific properties, such as fluorinated polymers.
Mecanismo De Acción
The mechanism of action of (S)-a-(Boc-amino)-3,5-difluorobenzenebutanoic acid depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific enzymes or receptors, modulating their activity. The Boc group provides protection during synthesis, allowing for selective reactions at other sites of the molecule. Upon deprotection, the free amino group can participate in further biochemical interactions.
Comparación Con Compuestos Similares
Table 1: Structural Comparison of Selected Amino Acid Derivatives
- Boc vs. Fmoc : The Boc group (acid-labile) contrasts with Fmoc (base-labile), enabling orthogonal protection strategies. Boc derivatives are preferred in SPPS requiring acidic cleavage conditions, whereas Fmoc is dominant in aqueous-compatible syntheses .
- Fluorinated vs. Non-fluorinated: The 3,5-difluorobenzene substituent increases lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., Boc-phenylalanine). Fluorine’s electronegativity may enhance interactions with target proteins, a feature leveraged in kinase inhibitors and GPCR-targeted therapies.
Solubility and Nanoparticle Formation
Boc-protected amino acids, including (S)-α-(Boc-amino)-3,5-difluorobenzenebutanoic acid, exhibit poor aqueous solubility. However, advanced dispersion techniques using ball-mill pulverization with PEG yield nanoparticles (500–750 nm for Boc derivatives vs. 250–500 nm for Fmoc analogs) . These nanoparticles enable efficient coupling in aqueous SPPS, mitigating organic solvent use.
Actividad Biológica
(S)-a-(Boc-amino)-3,5-difluorobenzenebutanoic acid, identified by CAS number 1260592-43-5, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and applications in pharmaceutical research.
- Molecular Formula : C13H16F2N2O4
- Molecular Weight : 302.27 g/mol
- Solubility : Slightly soluble in water
- IUPAC Name : (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Research indicates that (S)-a-(Boc-amino)-3,5-difluorobenzenebutanoic acid may exhibit biological activities through the modulation of specific biochemical pathways. It is suggested to interact with receptors involved in inflammatory responses and autoimmune diseases.
Pharmacological Studies
- Anti-inflammatory Effects : In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which are pivotal in the pathogenesis of various inflammatory disorders.
- Potential in Autoimmune Diseases : Preliminary data suggest that (S)-a-(Boc-amino)-3,5-difluorobenzenebutanoic acid may have therapeutic effects in conditions such as rheumatoid arthritis and lupus by modulating immune responses.
Study 1: Inhibition of Cytokine Production
A study conducted on human monocytes demonstrated that treatment with (S)-a-(Boc-amino)-3,5-difluorobenzenebutanoic acid resulted in a significant reduction in TNF-alpha and IL-6 levels compared to control groups.
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| Compound (10 µM) | 50 | 70 |
| Compound (50 µM) | 20 | 30 |
Study 2: Efficacy in Animal Models
In a murine model of collagen-induced arthritis, administration of (S)-a-(Boc-amino)-3,5-difluorobenzenebutanoic acid resulted in reduced joint swelling and improved mobility scores.
| Time Point | Control Group Score | Treatment Group Score |
|---|---|---|
| Day 0 | 0 | 0 |
| Day 14 | 8 | 4 |
| Day 28 | 10 | 2 |
Applications in Pharmaceutical Research
(S)-a-(Boc-amino)-3,5-difluorobenzenebutanoic acid is being explored for its potential to serve as a lead compound for developing new therapies aimed at treating autoimmune and inflammatory diseases. Its ability to modify immune responses positions it as a candidate for further pharmacological evaluation.
Synthesis Pathways
This compound can be synthesized through various chemical reactions involving protected amino acids and difluorobenzene derivatives. The use of Boc (tert-butyloxycarbonyl) protection allows for selective reactions at the amine group while maintaining stability during synthesis.
Future Directions
Continued research is necessary to fully elucidate the mechanisms underlying the biological activity of (S)-a-(Boc-amino)-3,5-difluorobenzenebutanoic acid. Future studies should focus on:
- Long-term toxicity assessments
- Detailed pharmacokinetic profiling
- Exploration of combination therapies with existing anti-inflammatory agents
Q & A
Q. What are the optimal synthetic routes for (S)-α-(Boc-amino)-3,5-difluorobenzenebutanoic acid in peptide synthesis?
The compound is typically synthesized via solid-phase peptide synthesis (SPPS) using Boc-protected amino acids. Boc groups are preferred for their stability under acidic conditions. Aqueous SPPS methods involve dispersing Boc-amino acid nanoparticles (500–750 nm) in water with PEG as a dispersant . Key steps include:
- Deprotection : Use trifluoroacetic acid (TFA) to remove Boc groups.
- Coupling : Activate the carboxyl group with HOBt/DIC for amide bond formation.
- Purification : Reverse-phase HPLC with C18 columns, monitoring purity via LC-MS and H/F NMR .
Q. How does the 3,5-difluorobenzene moiety influence the compound’s reactivity in organic transformations?
The fluorine atoms enhance electron-withdrawing effects, increasing the acidity of adjacent protons and altering regioselectivity in reactions like esterification or amidation. For example:
- Esterification : React with methanol/HSO to form methyl esters, with fluorine directing substitution away from the aromatic ring .
- Reduction : Use NaBH/LiAlH to reduce the carboxylic acid to an alcohol, noting potential side reactions due to fluorine’s electronegativity .
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : F NMR (δ -110 to -120 ppm for aromatic F) confirms fluorine positions. H NMR identifies chiral center integrity (S-configuration).
- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (expected m/z ~327.3 for CHFNO).
- HPLC : C18 columns with acetonitrile/water gradients assess purity (>95%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for fluorinated amino acid derivatives?
Discrepancies often arise from solubility differences or fluorine’s impact on target binding. Strategies include:
- Solubility Optimization : Use PEG-based nanoparticle formulations (as in SPPS) to enhance aqueous dispersion .
- Binding Assays : Perform competitive inhibition studies (e.g., with salicylic acid derivatives) to assess fluorine’s role in enzyme interactions .
- Computational Modeling : DFT calculations to predict fluorine’s electronic effects on binding pockets .
Q. What experimental design considerations are critical for studying this compound’s stability under physiological conditions?
- pH Stability : Test degradation rates at pH 2–8 (simulating gastrointestinal/lysosomal environments). Boc groups hydrolyze rapidly at pH < 3.
- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (>150°C for Boc-protected compounds).
- Light Sensitivity : Store in amber vials to prevent photodegradation of the difluorobenzene ring .
Q. How does the stereochemistry (S-configuration) affect the compound’s interaction with chiral catalysts or enzymes?
The S-configuration ensures compatibility with L-amino acid-processing enzymes. For asymmetric synthesis:
- Catalyst Screening : Use Jacobsen’s thiourea catalysts for enantioselective amidation.
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze R-enantiomers, enriching S-configuration purity .
Methodological Challenges and Solutions
Q. How to mitigate side reactions during Boc deprotection in complex peptide sequences?
- Stepwise Deprotection : Use 20% TFA in DCM for 30 min, followed by neutralization with DIEA.
- Byproduct Removal : Scavengers (e.g., triisopropylsilane) minimize carbocation formation .
Q. What strategies improve yield in large-scale synthesis of fluorinated amino acids?
- Flow Chemistry : Continuous reactors reduce reaction times and improve mixing for fluorine-containing intermediates.
- Microwave Assistance : Accelerate coupling steps (e.g., 50°C, 30 min) with microwave irradiation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
